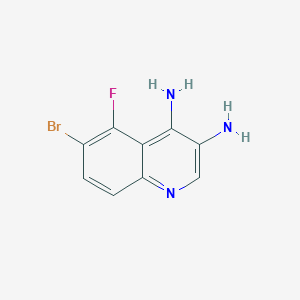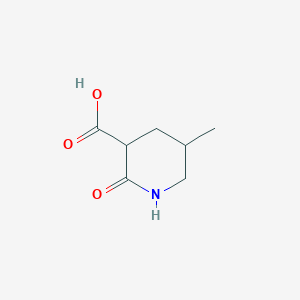![molecular formula C15H23BrO B13221953 ({[4-(Bromomethyl)heptyl]oxy}methyl)benzene](/img/structure/B13221953.png)
({[4-(Bromomethyl)heptyl]oxy}methyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({[4-(Bromomethyl)heptyl]oxy}methyl)benzene is an organic compound with the molecular formula C15H23BrO It is characterized by a benzene ring substituted with a bromomethyl group and a heptyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ({[4-(Bromomethyl)heptyl]oxy}methyl)benzene typically involves the reaction of 4-(bromomethyl)heptanol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
({[4-(Bromomethyl)heptyl]oxy}methyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products
Substitution: Products depend on the nucleophile used, such as ethers or amines.
Oxidation: Alcohols or carboxylic acids.
Reduction: Methyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, ({[4-(Bromomethyl)heptyl]oxy}methyl)benzene serves as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
While specific biological applications are not well-documented, compounds with similar structures are often explored for their potential as bioactive molecules. They may be investigated for their antimicrobial or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers and other advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of ({[4-(Bromomethyl)heptyl]oxy}methyl)benzene is largely dependent on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ({[4-(Chloromethyl)heptyl]oxy}methyl)benzene
- ({[4-(Iodomethyl)heptyl]oxy}methyl)benzene
- ({[4-(Hydroxymethyl)heptyl]oxy}methyl)benzene
Uniqueness
({[4-(Bromomethyl)heptyl]oxy}methyl)benzene is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom is a good leaving group, making the compound particularly useful in substitution reactions.
Eigenschaften
Molekularformel |
C15H23BrO |
|---|---|
Molekulargewicht |
299.25 g/mol |
IUPAC-Name |
4-(bromomethyl)heptoxymethylbenzene |
InChI |
InChI=1S/C15H23BrO/c1-2-7-14(12-16)10-6-11-17-13-15-8-4-3-5-9-15/h3-5,8-9,14H,2,6-7,10-13H2,1H3 |
InChI-Schlüssel |
HFTZFPLJXWKHKM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCCOCC1=CC=CC=C1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(Aminomethyl)oxolan-3-yl]-3-methylbutan-2-ol](/img/structure/B13221872.png)
![4-[(4-Methylphenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13221877.png)
![1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one](/img/structure/B13221879.png)
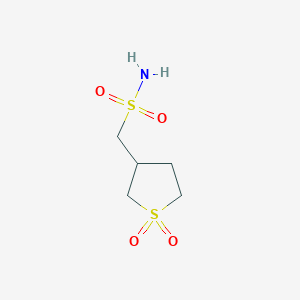
![2-{4-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenyl}acetic acid](/img/structure/B13221888.png)

![2-(4-Methoxyphenyl)-2-[(propan-2-yl)amino]acetic acid](/img/structure/B13221924.png)
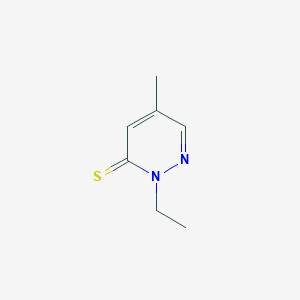

![(1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cycloheptan-1-ol](/img/structure/B13221937.png)
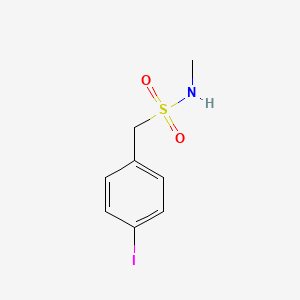
![1-Methyl-2-[4-(propan-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]-1H-pyrrole](/img/structure/B13221946.png)
